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Compound of Interest

Compound Name: Solvent blue 59

Cat. No.: B1217624

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
Solvent Blue 59 (C.l. 61552), an anthraquinone-based dye. The information compiled herein is
intended to serve as a valuable resource for researchers and professionals engaged in the
analysis, characterization, and application of this compound. This document details the
available spectroscopic data and provides generalized experimental protocols for obtaining
such data.

Compound Information
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Property Value

Chemical Name 1,4-bis(ethylamino)anthracene-9,10-dione

C.l. Solvent Blue 59, 1,4-

Synonyms Bis(ethylamino)anthraquinone, Atlasol Blue 2N,
Sudan Blue

CAS Number 6994-46-3

Molecular Formula C1sH1sN202

Molecular Weight 294.35 g/mol

Chemical Structure

Spectroscopic Data

A complete, publicly available dataset of all spectroscopic parameters for Solvent Blue 59 is
not readily available. The following tables summarize the known data and provide
representative values for closely related anthraquinone derivatives to offer insight into the

expected spectral characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of Solvent Blue 59 is characterized by transitions within its

anthraquinone chromophore.
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Molar Absorptivity Transition Type
Amax (nm) Solvent

(e, M\—*cm™?) (Probable)
252[1] Not specified Not specified - T
~550-650 Not specified Organic Solvents n - T

Note: The Amax in the visible region is an estimation based on the blue color of the dye and
typical spectra of 1,4-diaminoanthraquinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of Solvent Blue 59, providing
detailed information about its hydrogen and carbon framework. While specific spectral data for
Solvent Blue 59 is not publicly available, representative chemical shifts for the core
anthraquinone structure and the ethylamino substituents can be predicted based on known

data for similar compounds.

H NMR (Proton NMR) - Predicted Chemical Shifts

Chemical Shift (6, ppm)

Proton Multiplicity
Range

Aromatic Protons (H-2, H-3) 7.0-75 m

Aromatic Protons (H-5, H-6, H-
7.8-8.3 m

7, H-8)

N-H 95-11.0 br s

-CHa- 3.2-36 q

-CHs 12-15 t

13C NMR (Carbon-13 NMR) - Predicted Chemical Shifts
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Carbon Chemical Shift (6, ppm) Range
C=0 (C-9, C-10) 180 - 185

C-1,C-4 145 - 155

Aromatic C-H 125-135

Quaternary Aromatic C 110 - 130

-CHa- 35-45

-CHs 13-16

Note: Predicted values are based on general knowledge of substituted anthraquinones and
related structures. Actual values may vary depending on the solvent and experimental
conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Solvent Blue 59 will exhibit characteristic absorption bands
corresponding to its functional groups.

Wavenumber (cm—?) Vibration Mode Intensity
3200 - 3400 N-H stretching Medium
2850 - 2960 C-H stretching (aliphatic) Medium-Weak
~1630 - 1670 C=0 stretching (quinone) Strong

C=C stretching (aromatic) & N-
~1580 - 1600 ) Strong

H bending
~1250 C-N stretching Medium

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
Solvent Blue 59.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1217624?utm_src=pdf-body
https://www.benchchem.com/product/b1217624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

m/z lon Notes

294.14 [M]* Molecular ion

279 [M - CHs]* Loss of a methyl group
265 [M - CzHs]* Loss of an ethyl group

Note: Fragmentation patterns are predicted based on the structure and common fragmentation
pathways of related compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (Amax) and molar absorptivity (g) of Solvent
Blue 59.

Materials:

Solvent Blue 59

Spectrophotometric grade solvent (e.g., ethanol, chloroform, or dimethylformamide)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes
Procedure:
e Sample Preparation:

o Prepare a stock solution of Solvent Blue 59 of a known concentration (e.g., 1 x 1073 M)
by accurately weighing the dye and dissolving it in a volumetric flask with the chosen
solvent.
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o Prepare a series of dilutions from the stock solution to obtain concentrations in the range
of 1x10=>to 1 x 10~* M.

o Data Acquisition:

[¢]

Turn on the spectrophotometer and allow the lamp to warm up.

[e]

Set the wavelength range to scan from 200 to 800 nm.

o

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline
spectrum.

o

Record the absorbance spectra for each of the prepared dilutions of Solvent Blue 59.
o Data Analysis:
o Identify the wavelength of maximum absorbance (Amax) from the spectra.

o Using the Beer-Lambert law (A = cl), plot absorbance at Amax versus concentration. The
slope of the resulting line will be the molar absorptivity (g).

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of Solvent Blue 59.

Materials:

Solvent Blue 59

Deuterated solvent (e.g., CDClz, DMSO-de)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

e Sample Preparation:
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o Dissolve 5-10 mg of Solvent Blue 59 in approximately 0.6-0.7 mL of the chosen
deuterated solvent in a clean, dry vial.

o Transfer the solution to an NMR tube.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer.

o

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve homogeneity.

o

Acquire the *H NMR spectrum using standard acquisition parameters.

[¢]

Acquire the 13C NMR spectrum, typically using a proton-decoupled pulse sequence.
o Data Analysis:
o Process the raw data (Fourier transform, phase correction, and baseline correction).
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective protons and carbons in the molecule.

FT-IR Spectroscopy

Objective: To identify the functional groups present in Solvent Blue 59.

Materials:

e Solvent Blue 59

o FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr press)
o Potassium bromide (KBr), if preparing a pellet

Procedure (using ATR accessory):
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o Data Acquisition:

o

Record a background spectrum of the clean ATR crystal.

[¢]

Place a small amount of the solid Solvent Blue 59 powder onto the ATR crystal.

[¢]

Apply pressure to ensure good contact between the sample and the crystal.

[e]

Acquire the FT-IR spectrum, typically in the range of 4000 to 400 cm~1.
e Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional group vibrations.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Solvent Blue 59.
Materials:
e Solvent Blue 59
o Mass spectrometer with an appropriate ionization source (e.g., ESI or El)
o Suitable solvent for sample introduction (e.g., methanol, acetonitrile)
Procedure (using Electrospray lonization - ESI):
e Sample Preparation:
o Prepare a dilute solution of Solvent Blue 59 (e.g., 1-10 pg/mL) in a suitable solvent.
o Data Acquisition:

o Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow
rate.

o Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
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o If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular
ion and subjecting it to collision-induced dissociation (CID).

o Data Analysis:
o Identify the molecular ion peak to confirm the molecular weight.
o Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

Visualizations

Experimental Workflow for Spectroscopic
Characterization
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Caption: Workflow for the comprehensive spectroscopic characterization of Solvent Blue 59.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of Solvent Blue 59: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217624#spectroscopic-data-of-solvent-blue-59]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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